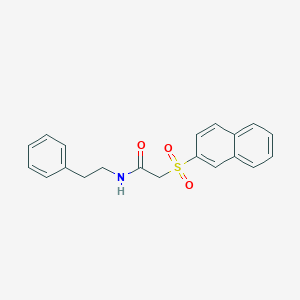
2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide, also known as OTAA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been suggested that 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has been shown to have antioxidant activity, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is its broad-spectrum activity against cancer cells and bacteria. This makes it a promising candidate for the development of novel anticancer and antimicrobial agents. However, one limitation of 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the study of 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide. One area of research is the development of more potent and selective analogs of 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide in combination with other drugs or therapies for the treatment of cancer and infectious diseases. Finally, the role of 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide in the regulation of inflammation and immune responses warrants further investigation.
合成方法
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-aminobenzamide with thiocarbohydrazide in the presence of acetic anhydride to form 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide. The reaction is carried out under reflux conditions and yields a white crystalline product with a melting point of 215-217°C.
科学研究应用
2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, and antioxidant properties. 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has also been investigated for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
属性
产品名称 |
2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
|---|---|
分子式 |
C12H9N5O2S |
分子量 |
287.3 g/mol |
IUPAC 名称 |
2-(4-oxoquinazolin-3-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H9N5O2S/c18-10(15-12-16-14-7-20-12)5-17-6-13-9-4-2-1-3-8(9)11(17)19/h1-4,6-7H,5H2,(H,15,16,18) |
InChI 键 |
QJPQJJKXXZAQMX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NN=CS3 |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NN=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B277143.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277144.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)

![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)



![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)
![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)